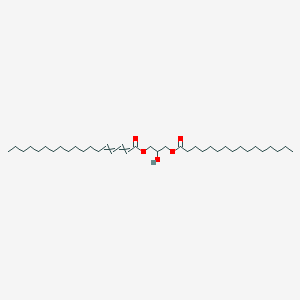
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate is a complex organic compound characterized by its unique structure, which includes ester and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate typically involves esterification reactions. One common method is the reaction between octadeca-2,4-dienoic acid and 3-(hexadecanoyloxy)-2-hydroxypropyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ester or ether compounds.
Aplicaciones Científicas De Investigación
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Octadeca-2,4-dienoic acid (3-hydroxy-2-octadecoxypropyl) ester
- (2S)-1-hydroxy-3-(octadeca-2,4-dienoyloxy)propan-2-yl octadeca-2,4-dienoate
Uniqueness
3-(Hexadecanoyloxy)-2-hydroxypropyl octadeca-2,4-dienoate is unique due to its specific combination of ester and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
90669-25-3 |
|---|---|
Fórmula molecular |
C37H68O5 |
Peso molecular |
592.9 g/mol |
Nombre IUPAC |
(3-hexadecanoyloxy-2-hydroxypropyl) octadeca-2,4-dienoate |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,30,32,35,38H,3-25,27,29,31,33-34H2,1-2H3 |
Clave InChI |
MRLBQSHGKMTYCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC=CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
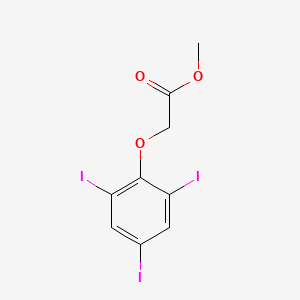
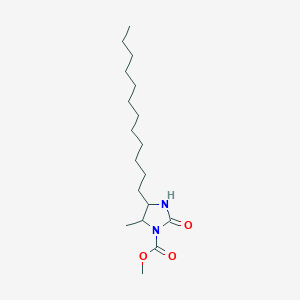
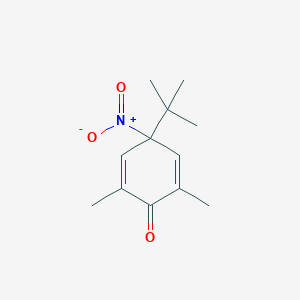
![4-{3-[1-(Pyrrolidin-1-yl)ethyl]phenoxy}but-2-en-1-amine](/img/structure/B14373057.png)


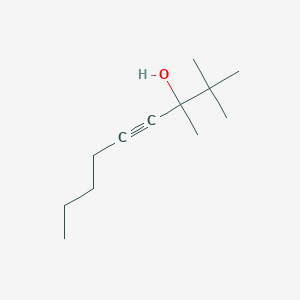
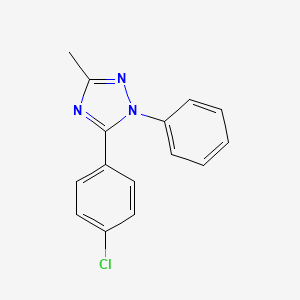
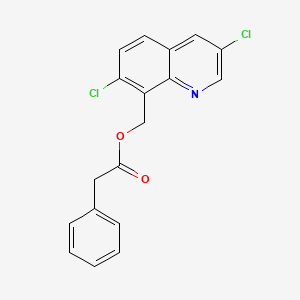
![1-Ethenyl-2-[4-(methylsulfanyl)phenyl]-1H-pyrrole](/img/structure/B14373102.png)
